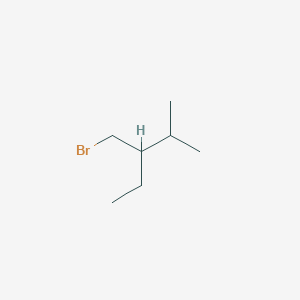
3-(Bromomethyl)-2-methylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(溴甲基)-2-甲基戊烷是一种属于卤代烷烃类的有机化合物。其特征是在甲基戊烷链的第二个碳原子上连接着一个溴甲基。
准备方法
合成路线和反应条件: 3-(溴甲基)-2-甲基戊烷的合成通常涉及2-甲基戊烷的溴化。这可以通过自由基卤化过程实现,其中2-甲基戊烷在紫外光或过氧化物等自由基引发剂的存在下与溴反应。反应通过形成溴自由基进行,该自由基从2-甲基戊烷中夺取一个氢原子,导致形成所需的溴甲基产物。
工业生产方法: 在工业环境中,可以使用连续流反应器来扩大3-(溴甲基)-2-甲基戊烷的生产规模。这些反应器可以更好地控制反应条件,例如温度和反应物的浓度,从而提高最终产品的产率和纯度。使用催化剂和优化的反应参数可以进一步提高该过程的效率。
化学反应分析
反应类型: 3-(溴甲基)-2-甲基戊烷经历几种类型的化学反应,包括:
亲核取代: 溴原子可以被各种亲核试剂(如氢氧根、氰化物或胺)取代,分别导致形成醇、腈或胺。
消除反应: 在碱性条件下,3-(溴甲基)-2-甲基戊烷可以发生消除反应,形成烯烃。
氧化和还原: 该化合物可以被氧化成相应的醇或羧酸,并被还原成烃类。
常用试剂和条件:
亲核取代: 氢氧化钠(NaOH)在水溶液或醇溶液中。
消除反应: 叔丁醇钾(KOtBu)在叔丁醇中。
氧化: 高锰酸钾(KMnO4)在酸性或碱性介质中。
还原: 氢化铝锂(LiAlH4)在无水乙醚中。
主要形成的产物:
亲核取代: 醇、腈、胺。
消除反应: 烯烃。
氧化: 醇、羧酸。
还原: 烃类。
科学研究应用
3-(溴甲基)-2-甲基戊烷在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的中间体。它的反应性使其成为有机合成中的一个有价值的结构单元。
生物学: 该化合物可通过亲核取代反应来修饰生物分子,有助于研究生物途径和机制。
医学: 它作为合成药物化合物的先驱,特别是那些需要溴甲基以实现生物活性的药物化合物。
工业: 3-(溴甲基)-2-甲基戊烷用于生产特种化学品,包括农用化学品和聚合物。
作用机制
3-(溴甲基)-2-甲基戊烷的作用机制主要涉及其作为烷化剂的反应性。溴原子是一个很好的离去基团,使该化合物对亲核试剂具有高度反应性。这种反应性使其能够与分子中的各种亲核位点形成共价键,导致形成新的化学实体。所涉及的分子靶标和途径取决于所使用的特定亲核试剂和反应条件。
类似化合物:
- 2-溴甲基-1,3-二氧戊环
- 3-溴-3-丁烯-1-醇
- 3-(溴乙酰基)香豆素
比较: 3-(溴甲基)-2-甲基戊烷因其特定的结构和反应性而独一无二。与类似化合物相比,它在反应性和可进行的反应类型方面提供了独特的优势。例如,2-溴甲基-1,3-二氧戊环更常用于聚合物化学,而3-溴-3-丁烯-1-醇则用于合成生物活性分子。另一方面,3-(溴甲基)-2-甲基戊烷用途广泛,可用于从有机合成到工业生产的各种应用中。
相似化合物的比较
- 2-Bromomethyl-1,3-dioxolane
- 3-Bromo-3-buten-1-ol
- 3-(Bromoacetyl)coumarins
Comparison: 3-(Bromomethyl)-2-methylpentane is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo. For example, 2-Bromomethyl-1,3-dioxolane is more commonly used in polymer chemistry, while 3-Bromo-3-buten-1-ol is utilized in the synthesis of bioactive molecules. This compound, on the other hand, is versatile and can be used in a wide range of applications, from organic synthesis to industrial production.
属性
CAS 编号 |
32444-35-2 |
|---|---|
分子式 |
C7H15Br |
分子量 |
179.10 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-methylpentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |
InChI 键 |
KHNFYUURJZUZIA-UHFFFAOYSA-N |
规范 SMILES |
CCC(CBr)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


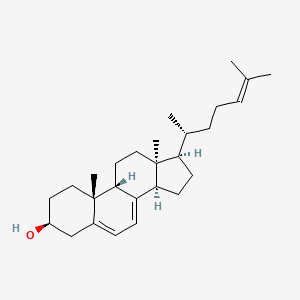

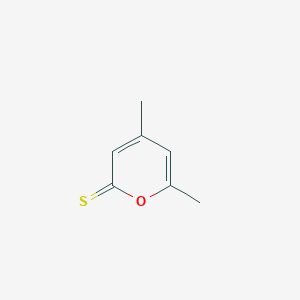

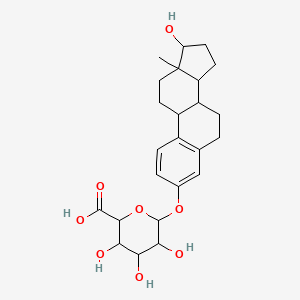
![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
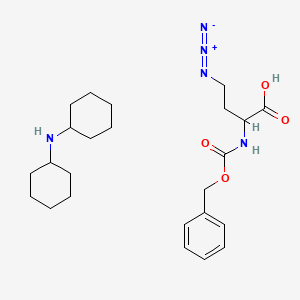

![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
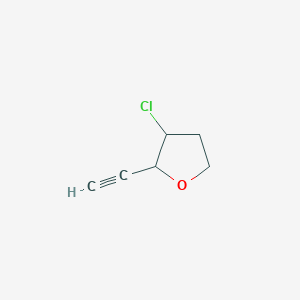

![methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate](/img/structure/B12321135.png)
![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)
